
Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate is a chemical compound that is not directly mentioned in the provided papers. However, similar compounds with structural variations have been synthesized and studied for various applications, including the synthesis of trifluoromethyl heterocycles, enantiomerically pure α-hydroxy and α-amino acid esters, and antimicrobial activities .
Synthesis Analysis
The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the creation of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . Another method includes the use of rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions for the synthesis of trifluoromethyl heterocycles . Additionally, Pt-cinchona catalyzed enantioselective hydrogenation is a key step in the preparation of enantiomerically pure derivatives starting from ethyl 2,4-dioxo-4-phenylbutyrate .
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate has been confirmed by various spectroscopic methods, including IR, (1)H NMR, and X-ray diffraction studies . These studies provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to undergo further transformations. For instance, ethyl 4-aryl-2,4-dioxobutanoates react with diaminomaleonitrile and malononitrile to form pyrazine and biphenyl derivatives, respectively . These reactions demonstrate the potential of ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate to participate in similar chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate can be inferred from spectroscopic data and computational methods. For example, FT-IR and DFT methods have been used to compute vibrational wavenumbers and analyze the stability of the molecule through hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis, as well as molecular electrostatic potential maps, provide insights into the electronic properties and reactivity of these molecules .
Applications De Recherche Scientifique
1. Stereoselective Synthesis and Electron-Deficient Dienes
Ethyl 4-aryl-2,4-dioxobutanoates have been utilized in stereoselective intramolecular Wittig reactions with vinyltriphenylphosphonium salt to yield cyclobutene derivatives. These derivatives undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes, demonstrating the compound's utility in organic synthesis and material science (Yavari & Samzadeh‐Kermani, 1998).
2. Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Key steps include rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, showing the compound's versatility in producing diverse organic molecules (Honey et al., 2012).
3. Microbial Aldehyde Reductase in Organic Solvent-Water Systems
The enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a related compound, in organic solvent-water diphasic systems, highlights its potential in biocatalysis. This process is significant for producing enantiomerically pure compounds, an important aspect in pharmaceutical synthesis (Shimizu et al., 1990).
4. Antimicrobial and Antioxidant Properties
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound structurally similar to Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate, has been synthesized and studied for its antimicrobial and antioxidant susceptibilities. This shows the potential application of such compounds in the development of new antimicrobial and antioxidant agents (Kumar et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-10-5-7-11(8-6-10)12(15)9-13(16)14(17)18-4-2/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHUDVZXCCWQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)
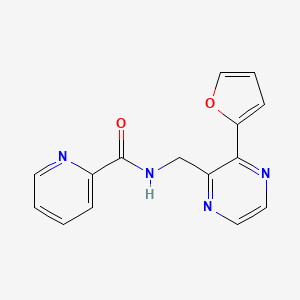
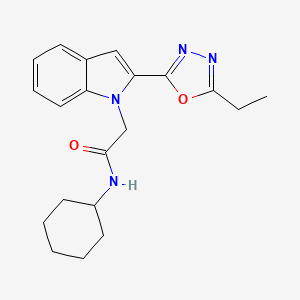
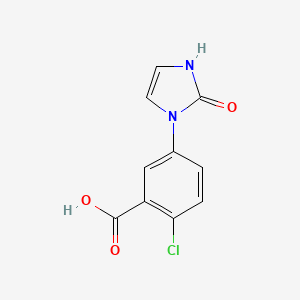
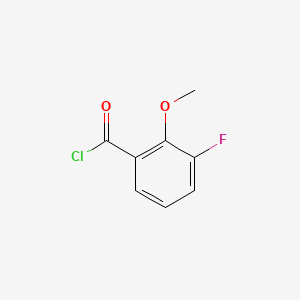
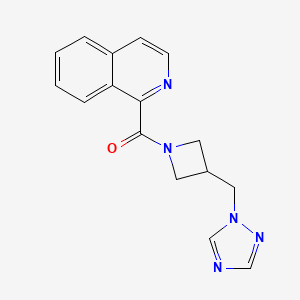
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)
![N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2547978.png)
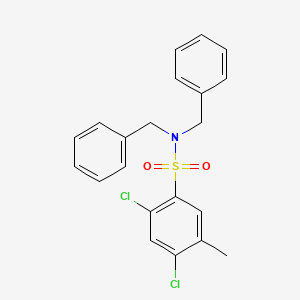
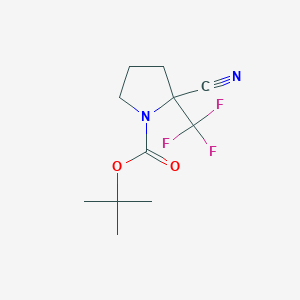
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide](/img/structure/B2547981.png)
![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)
![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)